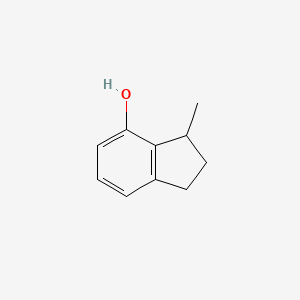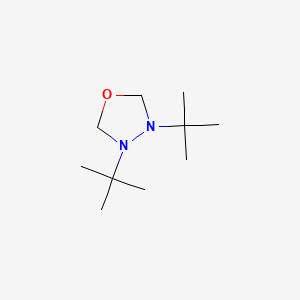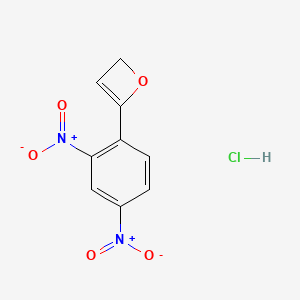
(S)-N,N-dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor primarily used for the treatment of premature ejaculation in men aged 18 to 64 years. It was initially developed as an antidepressant but was found to be more effective in treating premature ejaculation due to its rapid absorption and elimination from the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dapoxetine hydrochloride involves several steps. One method starts with 3-chloropropiophenone and naphthol as initial raw materials. These undergo a condensation reaction in a solvent, followed by reduction using a reducer such as borane. The intermediate product is then subjected to deprotection, methylation, and finally, a salification reaction to produce dapoxetine hydrochloride . Another method involves dissolving dapoxetine in methylene chloride, chloroform, or 1,2-dichloroacetic acid, followed by the addition of hydrogen chloride to precipitate the hydrochloride salt .
Industrial Production Methods
Industrial production methods for dapoxetine hydrochloride focus on optimizing yield and purity while minimizing costs. The process typically involves the use of mild reaction conditions and simple after-treatment processes to ensure high chemical and optical purity .
Análisis De Reacciones Químicas
Dapoxetine hydrochloride undergoes various chemical reactions, including:
Oxidation: Susceptible to oxidation, leading to degradation products.
Reduction: Involves the reduction of intermediates during synthesis.
Substitution: Methylation is a key step in its synthesis.
Common reagents used in these reactions include borane for reduction and hydrogen chloride for salification . The major products formed include dapoxetine hydrochloride and its degradation products under oxidative conditions .
Aplicaciones Científicas De Investigación
Dapoxetine hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in the study of selective serotonin reuptake inhibitors.
Biology: Investigated for its effects on serotonin levels and related biological pathways.
Medicine: Primarily used for the treatment of premature ejaculation.
Industry: Utilized in the pharmaceutical industry for the development of treatments for premature ejaculation.
Mecanismo De Acción
Dapoxetine hydrochloride works by inhibiting the serotonin transporter, increasing serotonin’s action at the postsynaptic cleft. This leads to delayed ejaculation by enhancing serotonin activity at pre- and postsynaptic receptors . The central ejaculatory neural circuit, comprising spinal and cerebral areas, is involved in this process .
Comparación Con Compuestos Similares
Dapoxetine hydrochloride is unique among selective serotonin reuptake inhibitors due to its rapid absorption and elimination, making it suitable for on-demand use in treating premature ejaculation . Similar compounds include:
Fluoxetine: Another selective serotonin reuptake inhibitor, primarily used as an antidepressant.
Sertraline: Used for depression and anxiety disorders.
Paroxetine: Also used for depression and anxiety, but with a longer half-life compared to dapoxetine.
Dapoxetine hydrochloride stands out due to its specific application in treating premature ejaculation and its rapid pharmacokinetic profile .
Propiedades
Fórmula molecular |
C9H7ClN2O5 |
|---|---|
Peso molecular |
258.61 g/mol |
Nombre IUPAC |
4-(2,4-dinitrophenyl)-2H-oxete;hydrochloride |
InChI |
InChI=1S/C9H6N2O5.ClH/c12-10(13)6-1-2-7(9-3-4-16-9)8(5-6)11(14)15;/h1-3,5H,4H2;1H |
Clave InChI |
RUFGRPSCLHSWQC-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


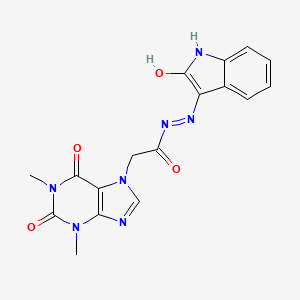
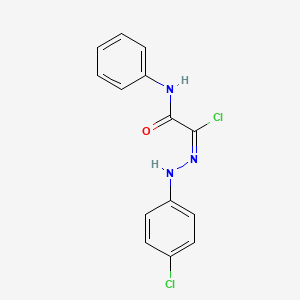
![Acetamide,N-1H-benzo[D]imidazol-1-YL-](/img/structure/B13825286.png)
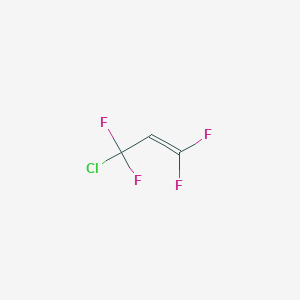
![Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-](/img/structure/B13825303.png)
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13825315.png)
![5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine](/img/structure/B13825322.png)


![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B13825338.png)
![4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole](/img/structure/B13825339.png)
![(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile](/img/structure/B13825340.png)
